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Introduction

The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and
Ag85C), is crucial for the biosynthesis of the mycobacterial cell wall, making it a prime target for
novel anti-tuberculosis therapeutics.[1][2] These enzymes catalyze the transfer of mycolic acids
to trehalose, forming trehalose monomycolate (TMM) and trehalose dimycolate (TDM),
essential components for the integrity and virulence of Mycobacterium tuberculosis.[3] Mass
spectrometry (MS) has emerged as a powerful and versatile tool for studying the interaction of
small molecule inhibitors with the Ag85 complex.[3] This application note details the use of
various MS techniques to characterize Ag85 inhibitor binding, providing both qualitative and
guantitative insights crucial for drug discovery and development.

Key Mass Spectrometry Approaches for Ag85
Inhibitor Studies

Mass spectrometry offers a suite of techniques to probe the binding of inhibitors to the Ag85
complex. The primary methods include:

o Native Electrospray lonization Mass Spectrometry (Native ESI-MS): This technique allows
for the study of non-covalent protein-ligand complexes in their near-native state. It provides
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information on binding stoichiometry and can be used to determine dissociation constants
(Kd).

o Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the
exchange of backbone amide hydrogens with deuterium in the solvent.[4] Inhibitor binding
can alter the protein's conformation, leading to changes in the exchange rates in specific
regions, thereby mapping the binding site and allosteric effects.[4]

o Electrospray lonization Mass Spectrometry (ESI-MS) Based Enzyme Assays: ESI-MS can be
employed to directly monitor the enzymatic activity of Ag85 by quantifying the substrates and
products over time.[3] This allows for the determination of inhibitor potency (e.g., IC50) and
the elucidation of the mechanism of inhibition.[3]

o Covalent Inhibitor Characterization: For inhibitors that form covalent bonds with Ag85, mass
spectrometry can precisely identify the modified amino acid residue and quantify the extent
of adduct formation.

Data Presentation: Quantitative Analysis of Ag85
Inhibitor Interactions

The following tables summarize quantitative data obtained from various studies on Ag85,
including enzymatic kinetics and inhibitor binding affinities.

Table 1: Kinetic Parameters of Ag85 Isoforms

Ag85 KM (app) kcat (app) kcat/KM (M-
Substrate Reference
Isoform (nM) (s-1) 1s-1)
Ag85A Trehalose 175 0.014 82 [3]
Ag85B Trehalose 112 0.003 30 [3]
Ag85C Trehalose 62 0.182 2952 [3]

Table 2: Computationally Determined Binding Affinities of Potential Ag85 Inhibitors
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Binding Affinity

Ag85 Isoform Compound Reference
(kcallmol)
Ag85A Selamectin -11.42 [5]
Ag85A Imatinib -10.70 [5]
Ag85A Eltrombopag -10.44 [5]
Ag85A Pranlukast -10.93 [5]
Ag85C Eltrombopag -11.14 [5]
Ag85C Imatinib -10.56 [5]

Table 3: Binding Affinity of Ag85 Isoforms to Fibronectin

Ag85 Isoform KD (nM) Reference
Ag85A 68.4+ 4.6 [6]
Ag85B 36.7+5.4 [6]
Ag85C 33.6+4.2 [6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Ag85 enzymatic pathway and the general experimental
workflows for the mass spectrometry techniques described.
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Caption: The Ag85 mycolyltransferase pathway and point of inhibition.
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Caption: Workflow for Native ESI-MS analysis of Ag85-inhibitor complexes.
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Caption: Workflow for HDX-MS analysis of Ag85 conformational changes upon inhibitor
binding.

Experimental Protocols
Protocol 1: Native ESI-MS for Non-Covalent Ag85-
Inhibitor Complex Analysis

Objective: To determine the stoichiometry and dissociation constant (Kd) of a non-covalently
bound inhibitor to Ag85.

Materials:

Purified Ag85 protein (isoform of interest)

Inhibitor stock solution

Volatile buffer: 150 mM Ammonium Acetate, pH 7.4

Micro Bio-Spin 6 chromatography columns (or similar for buffer exchange)

Nano-electrospray ionization mass spectrometer
Methodology:
o Buffer Exchange:

o Equilibrate a Micro Bio-Spin 6 column with 150 mM ammonium acetate buffer by washing
it three times.

o Apply the purified Ag85 protein sample to the column and centrifuge to exchange the
buffer.

o Determine the protein concentration after buffer exchange.

e Sample Preparation:
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o Prepare a series of samples containing a fixed concentration of Ag85 (e.g., 5 uM) and
varying concentrations of the inhibitor (e.g., from 0 to 50 uM).

o Incubate the samples at room temperature for 30 minutes to allow the binding to reach
equilibrium.

o Native ESI-MS Analysis:

o Introduce the samples into the mass spectrometer using a nano-ESI source.

o Optimize instrument parameters for the transmission of non-covalent complexes (e.g.,
increase source and collision cell pressures, use gentle desolvation conditions).

o Acquire mass spectra over an appropriate m/z range to detect both the free Ag85 and the
Ag85-inhibitor complex.

o Data Analysis:
o Deconvolute the mass spectra to determine the masses of the observed species.

o Calculate the relative abundance of the free Ag85 and the bound complex from the peak
intensities.

o Determine the dissociation constant (Kd) by fitting the fraction of bound protein as a
function of inhibitor concentration to a suitable binding model.

Protocol 2: HDX-MS for Mapping Ag85-Inhibitor Binding
Sites

Objective: To identify the regions of Ag85 involved in inhibitor binding and to detect any
allosteric conformational changes.

Materials:
» Purified Ag85 protein

¢ Inhibitor stock solution
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Labeling buffer: 20 mM Tris-HCI, 75 mM NaCl in D20, pD 7.4

Quench buffer: 4 M Guanidine-HCI, 0.5 M TCEP, 100 mM Citric Acid, pH 2.3[7]

Immobilized pepsin column

UPLC-MS system

Methodology:

e Sample Preparation:

o Prepare two sets of samples: Apo-Ag85 and Ag85-inhibitor complex (with a saturating
concentration of the inhibitor).

o Deuterium Labeling:

o Initiate the exchange reaction by diluting the apo-Ag85 and the Ag85-inhibitor complex
samples into the D20 labeling buffer at a 1:10 ratio.[7]

o Incubate the reactions for various time points (e.g., 10s, 1min, 10min, 60min) at a
controlled temperature (e.g., 4°C).

e Quenching and Digestion:

o At each time point, quench the exchange reaction by adding an equal volume of ice-cold
guench buffer.[7]

o Immediately inject the quenched sample into the UPLC system, where it flows through an
immobilized pepsin column for online digestion at a low temperature (e.g., 0.5°C).

e LC-MS Analysis:

o Separate the resulting peptides on a C18 column with a fast gradient.

o Analyze the eluting peptides using a high-resolution mass spectrometer.

o Perform MS/MS on a non-deuterated sample to identify the peptide sequences.
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o Data Analysis:

o Use specialized software to determine the centroid mass of the isotopic distribution for
each peptide at each time point.

o Calculate the level of deuterium uptake for each peptide in both the apo and inhibitor-
bound states.

o Generate differential deuterium uptake plots to identify regions with significant protection
(indicating binding) or deprotection (indicating conformational changes) upon inhibitor
binding.

Protocol 3: ESI-MS Based Enzyme Assay for Ag85
Inhibition

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against Ag85
enzymatic activity.

Materials:

Purified Ag85c enzyme

Substrates: Trehalose and 6,6'-di-hexanoyltrehalose (TDH)

Inhibitor stock solution

Reaction buffer: 1 mM TEA buffer, pH 7.2

Quench solution (e.g., acetonitrile with an internal standard)

LC-MS system
Methodology:
e Enzymatic Reaction:

o Prepare a reaction mixture containing Ag85c (e.g., 10 nM), trehalose (e.g., 250 uM), and
TDH (e.g., 250 uM) in the reaction buffer.[3]
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o Prepare a series of reactions with varying concentrations of the inhibitor.

o Initiate the reaction by adding the enzyme and incubate at 37°C.[3]

e Time-Course Analysis:

o At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction
mixture.

o Quench the reaction by adding the aliquot to the quench solution.
e LC-MS Analysis:

o Separate the substrates and products (e.g., 6-hexanoyltrehalose, TMH) using reverse-
phase liquid chromatography.

o Quantify the amount of product formed at each time point by monitoring the total ion
counts (TICs) of the corresponding ions in the mass spectrometer.[3]

o Data Analysis:
o Calculate the initial reaction rates for each inhibitor concentration.

o Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a
dose-response curve to determine the IC50 value.

Conclusion

Mass spectrometry provides a powerful, label-free approach to comprehensively study the
binding of inhibitors to the Antigen 85 complex. From determining binding affinities and
stoichiometry with native MS to mapping interaction sites and allosteric effects with HDX-MS,
and quantifying inhibitory potency with MS-based enzyme assays, these techniques are
indispensable tools in the discovery and development of novel therapeutics against
tuberculosis. The detailed protocols and workflows presented here serve as a guide for
researchers to effectively apply these methods in their drug discovery programs targeting Ag85.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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